Substitution Position Drives H-Bond Donor/Acceptor Profile: A Critical Factor for Target Engagement
The 4,4-disubstituted piperidine core results in a compound with 0 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), as determined by structural analysis . In contrast, the 1-substituted regioisomer tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate (CAS 919200-40-1) possesses the same molecular formula (C₁₇H₂₇N₃O₂, MW 305.42 g/mol) but differs in HBD/HBA profile, with 1 HBD and 4 HBA due to the exposed secondary amine nitrogen in the piperidine ring . This differential H-bond capacity has direct implications for target binding: compounds with 0 HBD are more likely to passively cross biological membranes but may lose key hydrogen-bond interactions with protein targets compared to their HBD-containing analogs.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (calculated from structure) |
| Comparator Or Baseline | tert-Butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate (CAS 919200-40-1): 1 HBD (calculated from structure) |
| Quantified Difference | HBD count difference of 1 (Target: 0 vs. Comparator: 1) |
| Conditions | In silico structural analysis; PubChem computed properties |
Why This Matters
The absence of an H-bond donor in the target compound can reduce off-target binding to polar enzyme active sites while potentially improving membrane permeability, a critical trade-off for CNS drug discovery programs selecting piperidine-carbamate building blocks.
